molecular formula C13H12N4O3 B6123815 2-[(Z)-C-methyl-N-[(3-nitropyridin-2-yl)amino]carbonimidoyl]phenol

2-[(Z)-C-methyl-N-[(3-nitropyridin-2-yl)amino]carbonimidoyl]phenol

Cat. No.: B6123815
M. Wt: 272.26 g/mol
InChI Key: AKQJSENXROREAO-DHDCSXOGSA-N
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Description

2-[(Z)-C-methyl-N-[(3-nitropyridin-2-yl)amino]carbonimidoyl]phenol is a complex organic compound that features a phenol group, a nitropyridine moiety, and a carbonimidoyl linkage

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[(Z)-C-methyl-N-[(3-nitropyridin-2-yl)amino]carbonimidoyl]phenol typically involves the following steps:

    Starting Materials: The synthesis begins with 3-nitropyridine and 2-chlorophenol.

    Formation of Intermediate: The 3-nitropyridine is reacted with a methylating agent to introduce the C-methyl group.

    Coupling Reaction: The intermediate is then coupled with 2-chlorophenol under basic conditions to form the desired product.

Industrial Production Methods: Industrial production of this compound may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity. Continuous flow reactors and automated synthesis platforms can be employed for large-scale production.

Types of Reactions:

    Oxidation: The phenol group can undergo oxidation to form quinones.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like sodium dithionite.

    Substitution: The phenol group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or hydrogen peroxide in acidic conditions.

    Reduction: Sodium dithionite or catalytic hydrogenation.

    Substitution: Halogenating agents like bromine or chlorinating agents.

Major Products:

    Oxidation: Quinones.

    Reduction: Amino derivatives.

    Substitution: Halogenated phenols.

Scientific Research Applications

2-[(Z)-C-methyl-N-[(3-nitropyridin-2-yl)amino]carbonimidoyl]phenol has several applications in scientific research:

    Medicinal Chemistry: Potential use as a precursor for drug development, particularly in designing inhibitors for specific enzymes.

    Materials Science: Utilized in the synthesis of advanced materials with specific electronic or optical properties.

    Biological Studies: Employed in studying the interactions of nitropyridine derivatives with biological macromolecules.

Mechanism of Action

The mechanism of action of 2-[(Z)-C-methyl-N-[(3-nitropyridin-2-yl)amino]carbonimidoyl]phenol involves its interaction with molecular targets such as enzymes or receptors. The nitropyridine moiety can bind to active sites, inhibiting enzyme activity or modulating receptor function. The phenol group may also participate in hydrogen bonding and other non-covalent interactions, enhancing the compound’s binding affinity.

Comparison with Similar Compounds

  • 4-(3-nitropyridin-2-ylamino)phenol
  • Methyl 3-[(3-nitropyridin-2-yl)amino]propanoate
  • N-(6-chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine

Comparison: 2-[(Z)-C-methyl-N-[(3-nitropyridin-2-yl)amino]carbonimidoyl]phenol is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different binding affinities and selectivities for molecular targets, making it a valuable candidate for specific applications in medicinal chemistry and materials science.

Properties

IUPAC Name

2-[(Z)-C-methyl-N-[(3-nitropyridin-2-yl)amino]carbonimidoyl]phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N4O3/c1-9(10-5-2-3-7-12(10)18)15-16-13-11(17(19)20)6-4-8-14-13/h2-8,18H,1H3,(H,14,16)/b15-9-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKQJSENXROREAO-DHDCSXOGSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NNC1=C(C=CC=N1)[N+](=O)[O-])C2=CC=CC=C2O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N/NC1=C(C=CC=N1)[N+](=O)[O-])/C2=CC=CC=C2O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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